Dexamethasone β-D-Glucuronide Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

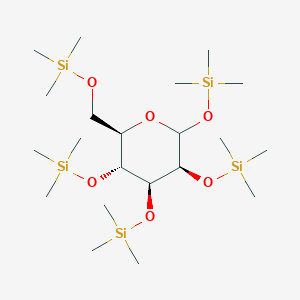

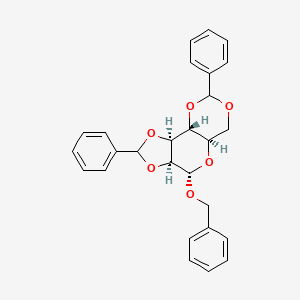

Dexamethasone β-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative, primarily used in scientific research. It is a prodrug of dexamethasone, designed to be enzymatically cleaved in specific tissues, releasing the active drug, dexamethasone . This compound has gained significant recognition in various fields, including glycobiology, due to its diverse biochemical and physiological effects .

Wirkmechanismus

Target of Action

Dexamethasone β-D-Glucuronide Sodium Salt (DBGSS) primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are a class of corticosteroids . DBGSS also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Mode of Action

DBGSS acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways . The activation of these pathways results in a wide range of physiological effects .

Biochemical Pathways

The activation of the glucocorticoid receptor by DBGSS affects several biochemical pathways. These include the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor and interleukin-6 . Furthermore, DBGSS demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .

Pharmacokinetics

It’s known that dexamethasone, from which dbgss is derived, is 6-hydroxylated by cyp3a4 to 6α- and 6β-hydroxydexamethasone . Dexamethasone is reversibly metabolized to 11-dehydrodexamethasone by corticosteroid 11-beta-dehydrogenase isozyme 2 and can also be converted back to dexamethasone by Corticosteroid 11-beta-dehydrogenase isozyme 1 . These metabolic processes may influence the ADME properties of DBGSS.

Result of Action

The result of DBGSS’s action at the molecular and cellular level is the inhibition of pro-inflammatory cytokine production . This leads to a reduction in inflammation and associated symptoms .

Biochemische Analyse

Biochemical Properties

Dexamethasone β-D-Glucuronide Sodium Salt acts as a glucocorticoid receptor agonist . It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways that manifest in a wide range of physiological effects . Additionally, DBGSS exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .

Cellular Effects

This compound has diverse biochemical and physiological effects on cells. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor and interleukin-6 . Furthermore, it demonstrates inhibitory properties against nuclear factor kappa B, a transcription factor involved in inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and activating the glucocorticoid receptor . This initiates downstream signaling pathways that result in a wide range of physiological effects . Moreover, DBGSS has been shown to impede the production of nitric oxide and cyclooxygenase-2 induced by lipopolysaccharide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone β-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions to ensure the formation of the β-D-glucuronide linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dexamethasone β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-glucuronidase to release dexamethasone.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride can be employed for specific transformations.

Major Products: The primary product of hydrolysis is dexamethasone, which retains its pharmacological activity .

Wissenschaftliche Forschungsanwendungen

Dexamethasone β-D-Glucuronide Sodium Salt is widely used in scientific research due to its ability to act as a prodrug for dexamethasone. Its applications include:

Vergleich Mit ähnlichen Verbindungen

- Prednisolone β-D-Glucuronide Sodium Salt

- Hydrocortisone β-D-Glucuronide Sodium Salt

- Betamethasone β-D-Glucuronide Sodium Salt

Comparison: Dexamethasone β-D-Glucuronide Sodium Salt is unique due to its high potency and specific enzymatic cleavage mechanism, which allows for targeted drug delivery. Compared to similar compounds, it exhibits a more prolonged anti-inflammatory effect and higher receptor affinity .

Eigenschaften

CAS-Nummer |

105088-08-2 |

|---|---|

Molekularformel |

C₂₈H₃₆FNaO₁₁ |

Molekulargewicht |

590.57 |

Synonyme |

(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)